molecular formula C10H14BrNO2S B1457083 N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide CAS No. 749928-93-6

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide

Cat. No. B1457083
Key on ui cas rn: 749928-93-6
M. Wt: 292.19 g/mol
InChI Key: KUPGEZYIBUYALR-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Methyl iodide (1.6 g, 0.0256M) was added to a mixture of N-(4-bromo-2-ethylphenyl)methanesulfonamide (4.77 g, 0.0171M) and potassium carbonate (3.5 g, 0.0256M) in dimethylformamide (50 ml) at room temperature under an atmosphere of nitrogen. The reaction mixture was stirred for a further 24 hrs after which time it was partitioned between diethylether (100 ml) and water (100 ml). The aqueous was extracted further with diethyl ether (2×100 ml). The combined organics were dried over magnesium sulfate, filtered and the solvent concentrated in vacuuo to afford the title compound as a brown oil (3.6 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[C:6]([CH2:15][CH3:16])[CH:5]=1.[C:17](=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:17])[S:11]([CH3:14])(=[O:13])=[O:12])=[C:6]([CH2:15][CH3:16])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CI
Name
Quantity
4.77 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NS(=O)(=O)C)CC
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 24 hrs after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between diethylether (100 ml) and water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted further with diethyl ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N(S(=O)(=O)C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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